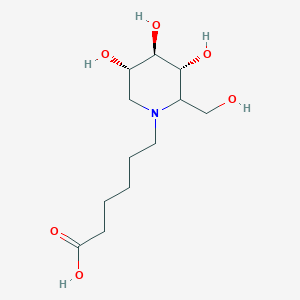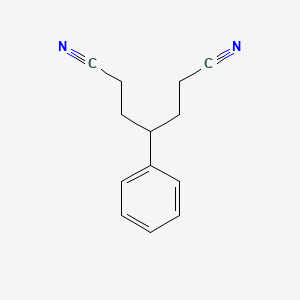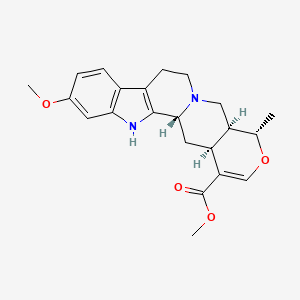
N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride is a derivative of 1-deoxynojirimycin, a potent glucose analog known for its inhibitory effects on α-glucosidase I and II . This compound is primarily used as a ligand for the purification of glucosidase enzymes, utilizing its carboxypentyl groups for affinity chromatography resin linkage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride involves the introduction of a carboxypentyl group to the 1-deoxynojirimycin molecule. This process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of 1-deoxynojirimycin are protected using suitable protecting groups.
Introduction of Carboxypentyl Group: The protected 1-deoxynojirimycin is then reacted with a carboxypentyl halide under basic conditions to introduce the carboxypentyl group.
Deprotection: The protecting groups are removed to yield N-(5-Carboxypentyl)-deoxymannojirimycin.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carboxypentyl group.
Substitution: The compound can undergo substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride exerts its effects by inhibiting α-glucosidase I and II. The carboxypentyl group allows the compound to bind to the active site of the enzyme, preventing the hydrolysis of glucose molecules. This inhibition disrupts the normal function of glucosidase enzymes, affecting glycoprotein processing and glucose metabolism .
Comparación Con Compuestos Similares
Similar Compounds
1-Deoxynojirimycin: A potent glucose analog that inhibits α-glucosidase I and II.
N-Methyl-N-(5-carboxypentyl)-1-deoxynojirimycin: Another derivative used for glucosidase purification.
Uniqueness
N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride is unique due to its carboxypentyl group, which enhances its binding affinity to glucosidase enzymes. This makes it a more effective ligand for enzyme purification compared to other derivatives .
Propiedades
Fórmula molecular |
C12H23NO6 |
|---|---|
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
6-[(3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid |
InChI |
InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8?,9-,11+,12+/m0/s1 |
Clave InChI |
KTNVTDIFZTZBJY-YSHPNHJBSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H](C(N1CCCCCC(=O)O)CO)O)O)O |
SMILES canónico |
C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B14756055.png)






![2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline](/img/structure/B14756099.png)
![6-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinecarboxylate](/img/structure/B14756108.png)





